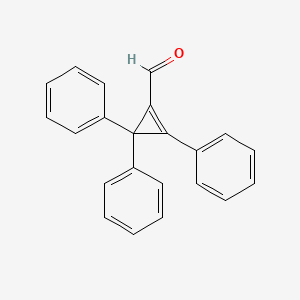
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is a chemical compound known for its unique structure and properties It is characterized by a cyclopropene ring substituted with three phenyl groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of triphenylcyclopropenium bromide with a formylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Triphenylcycloprop-1-ene-1-carboxylic acid.
Reduction: 2,3,3-Triphenylcycloprop-1-ene-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde involves its reactivity with various chemical species. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles. The phenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
- 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
- 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
2,3,3-Triphenylcycloprop-1-ene-1-carbaldehyde is unique due to its cyclopropene ring structure and the presence of three phenyl groups. This combination imparts distinct chemical properties and reactivity compared to other cyclohexene carbaldehydes, making it a valuable compound for specialized applications.
Properties
CAS No. |
51314-28-4 |
|---|---|
Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,3,3-triphenylcyclopropene-1-carbaldehyde |
InChI |
InChI=1S/C22H16O/c23-16-20-21(17-10-4-1-5-11-17)22(20,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI Key |
PZGZSLVILBPXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















